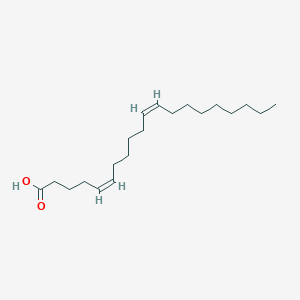

(Z,Z)-5,11-Eicosadienoic Acid

Übersicht

Beschreibung

(Z,Z)-5,11-Eicosadienoic Acid is a polyunsaturated fatty acid with two double bonds located at the 5th and 11th carbon atoms in the carbon chain. This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and cellular signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5,11-Eicosadienoic Acid typically involves the stereoselective synthesis of Z-alkenes. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired alkene with high Z-selectivity . The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as marine organisms or plants rich in polyunsaturated fatty acids. The process includes steps like hydrolysis, esterification, and distillation to isolate and purify the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both the carboxylic acid group and the double bonds:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Double Bond Oxidation | O₂, peroxides, or lipoxygenases | Hydroperoxides, epoxides | Autoxidation forms hydroperoxides under ambient conditions, while enzymatic oxidation (e.g., lipoxygenases) yields regio- and stereospecific epoxides. |

| Carboxylic Acid Oxidation | KMnO₄, H₂O₂ (acidic conditions) | CO₂ (chain shortening) | Oxidative cleavage of the carbon chain occurs under strong acidic conditions, producing shorter-chain derivatives. |

Reduction Reactions

Selective reduction of double bonds or the carboxylic acid group is achievable:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ catalysts | Saturated eicosanoic acid | Complete saturation of both double bonds requires elevated temperatures (80–120°C) and high-pressure H₂. |

| Carboxylic Acid Reduction | LiAlH₄, NaBH₄ (anhydrous) | Eicosadienol (primary alcohol) | Reduction to the alcohol is quantitative under anhydrous conditions. |

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (reflux) | Ethyl (5Z,11Z)-eicosadienoate | Esterification proceeds with >90% yield under reflux, enabling lipid membrane studies. |

| Amidation | Amines, DCC/DMAP | Eicosadienamide derivatives | Amides exhibit enhanced stability and are used in pharmaceutical research. |

Metabolic and Biochemical Reactions

In biological systems, the compound serves as a precursor for bioactive mediators:

Comparative Reactivity

The positions of the double bonds (5Z,11Z) confer distinct reactivity compared to isomers like 8Z,11Z-eicosadienoic acid:

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Anti-Inflammatory Effects :

- Research indicates that (Z,Z)-5,11-Eicosadienoic Acid may suppress the production of inflammatory mediators in immune cells, suggesting potential anti-inflammatory properties. A study published in Biochemical and Biophysical Research Communications highlighted its ability to modulate inflammatory responses.

-

Role in Eicosanoid Synthesis :

- As a member of the eicosanoid family, it plays a crucial role in the synthesis of signaling molecules that regulate various physiological processes including inflammation, immunity, and cell signaling.

- Potential as a Biomarker :

Nutritional Studies

This compound is being investigated for its nutritional benefits, particularly in relation to cardiovascular health and inflammation management. Its incorporation into dietary supplements is being explored due to its favorable lipid profile compared to saturated fats.

Pharmacological Research

- Therapeutic Potential : Preliminary studies suggest that this fatty acid could have therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Case Studies

-

Anti-Inflammatory Study :

- A study evaluated the effects of this compound on immune cell function. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this fatty acid.

- Ecological Tracking :

Wirkmechanismus

The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can be metabolized into various bioactive eicosanoids, which act on specific receptors and enzymes to modulate inflammatory responses and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z,Z)-9,12-Octadecadienoic Acid (Linoleic Acid)

- (Z,Z,Z)-9,12,15-Octadecatrienoic Acid (Alpha-Linolenic Acid)

- (Z,Z,Z,Z)-5,8,11,14-Eicosatetraenoic Acid (Arachidonic Acid)

Uniqueness

(Z,Z)-5,11-Eicosadienoic Acid is unique due to its specific double bond positions, which confer distinct biological activities compared to other eicosanoids. Its role in modulating inflammation and cellular signaling pathways makes it a valuable compound for research and therapeutic applications.

Biologische Aktivität

(Z,Z)-5,11-Eicosadienoic Acid, also known as 20:2(5Z,11Z), is a polyunsaturated fatty acid characterized by its unique double bond positions at the 5th and 11th carbon atoms. This structural configuration distinguishes it from other eicosanoids and influences its biological activity significantly. As part of the eicosanoid family, it plays a crucial role in various physiological processes, including inflammation and cellular signaling.

Chemical Structure

- Molecular Formula : C20H36O2

- CAS Number : 70363-48-3

- Common Names : this compound

The biological activity of this compound is primarily mediated through its incorporation into cell membranes. This incorporation affects membrane fluidity and facilitates the production of bioactive eicosanoids that modulate inflammatory responses and other cellular processes.

- Incorporation into Membranes : Enhances membrane fluidity.

- Eicosanoid Production : Serves as a precursor for various signaling molecules involved in inflammation.

Inflammatory Response Modulation

Research indicates that this compound exhibits anti-inflammatory properties. It has been studied for its potential therapeutic applications in treating inflammatory diseases. The compound's ability to influence the production of eicosanoids suggests a significant role in modulating immune responses.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study highlighted the role of this compound in reducing inflammation markers in animal models. The administration of this fatty acid led to decreased levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions .

- Cell Signaling Pathways :

- Comparative Studies with Other Fatty Acids :

Table: Comparison of Biological Activities

| Fatty Acid | Structure | Key Biological Activity |

|---|---|---|

| This compound | C20H36O2 | Anti-inflammatory; cell signaling |

| Arachidonic Acid | C20H32O2 | Pro-inflammatory; pain mediator |

| Linoleic Acid | C18H32O2 | Precursor for various eicosanoids |

Applications in Research and Industry

This compound is utilized in various fields due to its biological activity:

- Medical Research : Investigated for potential therapeutic applications in treating inflammatory diseases.

- Nutritional Science : Studied for its role in dietary formulations aimed at enhancing health through anti-inflammatory effects.

- Industrial Applications : Used in the synthesis of bio-based lubricants and surfactants due to its unique chemical properties .

Eigenschaften

IUPAC Name |

(5Z,11Z)-icosa-5,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNQXHBZULXMM-GJWNNSPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548392 | |

| Record name | (5Z,11Z)-Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70363-48-3 | |

| Record name | 5,11-Eicosadienoic acid, (5Z,11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070363483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,11Z)-Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-EICOSADIENOIC ACID, (5Z,11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH136AJ4US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.